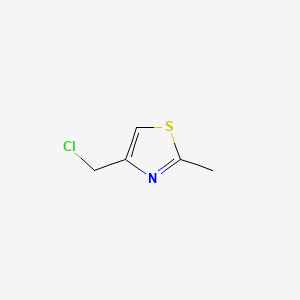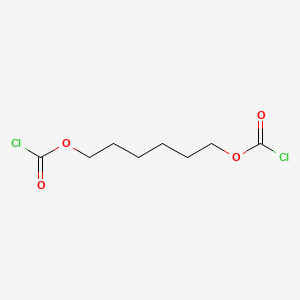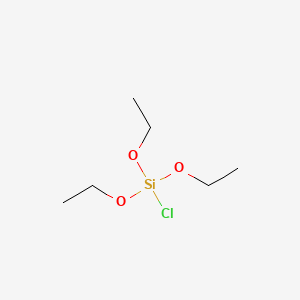
4-(Chloromethyl)-2-methylthiazole
Overview
Description
4-(Chloromethyl)-2-methylthiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Use in Spinal Cord Injury Treatment
4-(Chloromethyl)-2-methylthiazole derivatives have been explored for their potential in medical applications. A notable use is in the treatment of spinal cord injuries. For instance, 5-(2-chloroethyl)-4-methylthiazole and its pharmaceutically acceptable salts have been investigated for their effectiveness in preventing and/or treating spinal cord injury (Davis, 1954).
Synthesis of Heminevrin
This compound is also significant in the synthesis of certain drugs. Specifically, 5-(2-chloroethyl)-4-methylthiazole is a key intermediate in synthesizing heminevrin, a drug used as a hypnotic, tranquilizer, and anticonvulsant. Studies have examined efficient methods for its synthesis, such as the chlorination of 5-(2-hydroxyethyl)-4-methylthiazole using phosphorus pentachloride (Antonov et al., 1999).
Free Radical Chlorination Research
The compound plays a role in the study of free radical chlorination. Research involving the chlorination of methyl derivatives of various heterocyclic compounds, including pyridine and thiazole, has highlighted the formation of 5-chloro-4-chloromethylthiazole as a significant product. This line of research aids in understanding the mechanisms and outcomes of free radical reactions in organic chemistry (Rubina et al., 1989).
Pharmacological and Toxicological Properties
The pharmacological and toxicological properties of related compounds, such as clomethiazole (5-(2-chloroethyl)-4-methylthiazole), have been extensively studied. These studies have provided insight into the drug's efficacy in acute convulsive states, as well as its experimental toxicology and pharmacology (Lechat, 1966).
Synthetic Chemistry and Scaffold Utilization
This compound derivatives have been utilized as reactive scaffolds in synthetic chemistry. For example, 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogues, have been used to prepare a variety of functionalized oxazoles. These compounds serve as versatile intermediates for further chemical transformations (Patil & Luzzio, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target specific enzymes in bacterial strains
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other chloromethyl compounds, which typically involve covalent bonding with target molecules . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways in bacteria . The downstream effects of these interactions can include disruption of essential biological processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
Pharmacokinetics, which describes how the body affects a specific substance after administration, is a crucial aspect of understanding a compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it’s plausible that it could lead to the inhibition of certain enzymes, disrupting essential biological processes and potentially leading to cell death .
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBZYVPKBIILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353002 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39238-07-8 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














